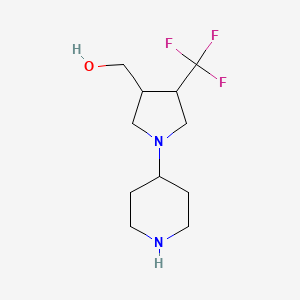

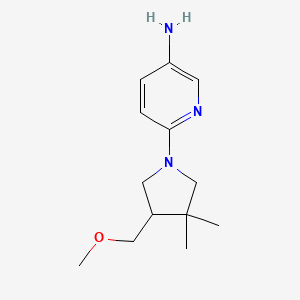

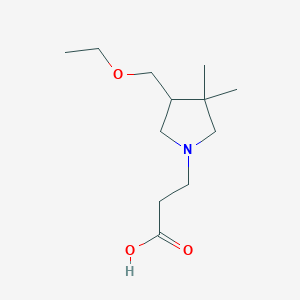

6-(Butyl(methyl)amino)pyridazin-3-ol

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “6-(Butyl(methyl)amino)pyridazin-3-ol” are not available, pyridazine derivatives can be synthesized through various methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Wissenschaftliche Forschungsanwendungen

Platelet Aggregation Inhibitors

Research has indicated the synthesis of pyridazinone derivatives, including structures related to "6-(Butyl(methyl)amino)pyridazin-3-ol," as potential platelet aggregation inhibitors. These compounds were synthesized to explore their effects on inhibiting the aggregation of platelets, a crucial process in blood clot formation which can lead to thrombosis if uncontrolled (Estevez, Raviña, & Sotelo, 1998).

Anticonvulsant Activity

Another study focused on the synthesis of different substituted pyridazinone derivatives and evaluated their anticonvulsant activity. The research involved the preparation of 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives and testing their efficacy in controlling convulsions, highlighting the potential use of such compounds in treating epilepsy or related disorders (Samanta et al., 2011).

Vasodilation and Beta-Adrenoceptor Antagonism

Compounds structurally related to "6-(Butyl(methyl)amino)pyridazin-3-ol" have been synthesized and tested for their pharmacological profile, showing a novel combination of vasodilation and beta-adrenergic antagonist activity. This unique dual-action makes them interesting candidates for cardiovascular disease treatment, as they can potentially lower blood pressure and reduce heart rate simultaneously (Howson et al., 1988).

Antimicrobial Activity

Some pyridazine derivatives, including those with structures akin to "6-(Butyl(methyl)amino)pyridazin-3-ol," have been investigated for their antimicrobial properties. The synthesis and reactions of these compounds revealed potential antimicrobial activities, suggesting their use in developing new antimicrobial agents to combat various bacterial and fungal infections (El-Mariah, Hosny, & Deeb, 2006).

Wirkmechanismus

Pyridazinone derivatives have been demonstrated to possess properties such as anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Eigenschaften

IUPAC Name |

3-[butyl(methyl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-3-4-7-12(2)8-5-6-9(13)11-10-8/h5-6H,3-4,7H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTZNJCHCWIBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Butyl(methyl)amino)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

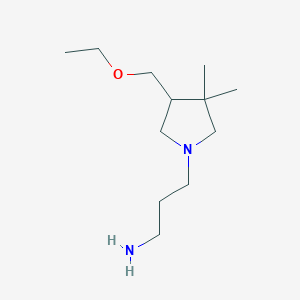

![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481352.png)

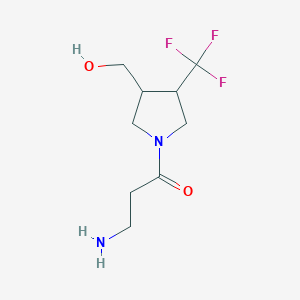

![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butanoic acid](/img/structure/B1481361.png)

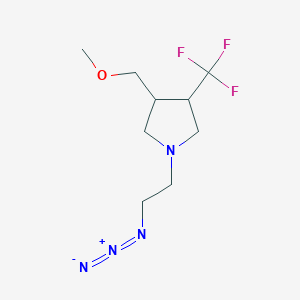

![3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B1481363.png)

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481364.png)

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1481365.png)